Food black 1

Description

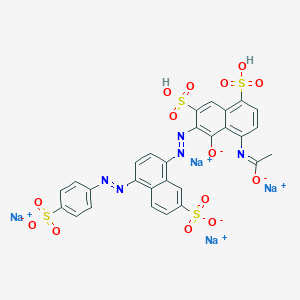

Structure

2D Structure

Properties

Molecular Formula |

C28H17N5Na4O14S4 |

|---|---|

Molecular Weight |

867.7 g/mol |

IUPAC Name |

tetrasodium;N-[8-oxido-4,6-disulfo-7-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]ethanimidate |

InChI |

InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |

InChI Key |

GMMAPXRGRVJYJY-UHFFFAOYSA-J |

Canonical SMILES |

CC(=NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Brilliant Black BN: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Brilliant Black BN, also known as Food Black 1 or C.I. 28440, is a synthetic bis-azo dye. This technical guide provides an in-depth overview of its synthesis and purification methods, compiled from established chemical principles and analytical documentation.

Synthesis of Brilliant Black BN

The synthesis of Brilliant Black BN is a multi-step process involving sequential diazotization and azo coupling reactions. The overall process begins with the diazotization of sulfanilic acid, followed by coupling with 1,7-Cleve's acid. The resulting intermediate is then diazotized and coupled with N-acetyl-H-acid to yield the final product.

Synthesis Pathway

The synthesis proceeds through the following key steps:

-

Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt.

-

First Coupling Reaction: The diazonium salt of sulfanilic acid is then coupled with 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid).

-

Second Diazotization: The amino group of the monoazo intermediate formed in the previous step is diazotized.

-

Second Coupling Reaction: The resulting diazonium salt is coupled with 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid) to form Brilliant Black BN.[1]

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of Brilliant Black BN, based on general procedures for azo dye synthesis.[2][3][4][5]

Materials and Reagents:

-

Sulfanilic acid

-

8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid)

-

4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid (N-acetyl K acid)

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

Part 1: Preparation of the Monoazo Intermediate

-

Dissolution of Sulfanilic Acid: In a beaker, dissolve sulfanilic acid and an equimolar amount of sodium carbonate in water with gentle heating to form a clear solution of sodium sulfanilate.

-

Diazotization of Sulfanilic Acid: Cool the sodium sulfanilate solution in an ice bath to 0-5 °C. In a separate beaker, dissolve sodium nitrite in water. Slowly add the sodium nitrite solution to a chilled solution of hydrochloric acid to generate nitrous acid in situ. Add this cold nitrous acid solution dropwise to the cold sodium sulfanilate solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.

-

Coupling with 1,7-Cleve's Acid: In a separate reaction vessel, dissolve 1,7-Cleve's acid in a dilute sodium hydroxide solution, and cool it to 0-5 °C in an ice bath. Slowly add the cold diazonium salt suspension to the cold solution of 1,7-Cleve's acid with vigorous stirring. Maintain the temperature below 5 °C and keep the solution alkaline to facilitate the coupling reaction. Stir for several hours until the reaction is complete, which can be monitored by the disappearance of the diazonium salt.

Part 2: Synthesis of Brilliant Black BN

-

Diazotization of the Monoazo Intermediate: Cool the solution containing the monoazo intermediate in an ice bath to 0-5 °C. In a separate beaker, prepare a cold solution of nitrous acid as described in Part 1, Step 2. Slowly add the cold nitrous acid solution to the chilled monoazo intermediate solution with constant stirring, while maintaining a temperature below 5 °C.

-

Coupling with N-acetyl K Acid: In a separate vessel, dissolve N-acetyl K acid in a dilute sodium hydroxide solution and cool to 0-5 °C. Slowly add the cold diazonium salt solution of the intermediate to the chilled N-acetyl K acid solution with vigorous stirring. Maintain the temperature below 5 °C and ensure the reaction mixture remains alkaline.

-

Isolation of Brilliant Black BN: Once the coupling reaction is complete, the Brilliant Black BN is "salted out" from the solution.[2] Gradually add sodium chloride to the reaction mixture with stirring until the dye precipitates.[2] Continue stirring in the cold for a period to ensure maximum precipitation.

-

Filtration and Washing: Collect the precipitated dye by vacuum filtration. Wash the filter cake with a saturated sodium chloride solution to remove excess reactants and byproducts.[2]

Purification of Brilliant Black BN

The crude Brilliant Black BN synthesized contains various impurities, including unreacted starting materials, byproducts, and inorganic salts. Therefore, a thorough purification process is essential to achieve the desired purity for research and development applications.

Purification Workflow

A general workflow for the purification of Brilliant Black BN is outlined below.

Experimental Protocol: Purification

The following protocol describes a general procedure for the purification of Brilliant Black BN.

Materials and Reagents:

-

Crude Brilliant Black BN

-

Distilled water

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) or Acetic acid (optional)

-

Ethanol (B145695) (optional, for washing)

Procedure:

-

Redissolution: Suspend the crude Brilliant Black BN in distilled water. Heat the mixture to facilitate dissolution.

-

Acid Treatment (Optional): For some bis-azo dyes, an "acid finishing" step can be employed to remove specific impurities.[6] While stirring the hot solution, slowly add a small amount of hydrochloric acid or acetic acid. This can help to precipitate certain impurities, which can then be removed by hot filtration. This step should be optimized based on the impurity profile of the crude product.

-

Recrystallization by Salting Out: To the hot, filtered solution, gradually add sodium chloride with stirring. As the solution cools, the solubility of Brilliant Black BN decreases, leading to its crystallization. The cooling rate can be controlled to influence crystal size and purity.

-

Isolation and Washing: Cool the mixture in an ice bath to maximize the yield of crystals. Collect the purified crystals by vacuum filtration. Wash the crystals with a cold, saturated sodium chloride solution to remove any remaining soluble impurities. A final wash with a small amount of cold ethanol can help to remove residual water and salts.

-

Drying: Dry the purified Brilliant Black BN in a vacuum oven at a moderate temperature.

Quality Control and Analytical Methods

The purity of Brilliant Black BN is typically assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis

A common method for the analysis of Brilliant Black BN and other sulfonated azo dyes is reversed-phase HPLC.[7]

Typical HPLC Parameters:

| Parameter | Specification |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Monitoring at the wavelength of maximum absorbance (λmax) of Brilliant Black BN |

Quantitative Data

Quantitative data for the synthesis of Brilliant Black BN, such as typical yields, are not widely reported in publicly available literature. However, purity specifications for commercial products are available.

Table 1: Purity and Specification Data for Brilliant Black BN

| Parameter | Specification | Source |

| Purity (HPLC) | ≥95% | Commercial analytical standard |

| Molecular Formula | C₂₈H₁₇N₅Na₄O₁₄S₄ | [1] |

| Molecular Weight | 867.68 g/mol | [1] |

Note: The synthesis yield is highly dependent on the specific reaction conditions, scale, and purification efficiency. The protocols provided are intended as a general guide and would require optimization for specific laboratory or industrial applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. fsw.cc [fsw.cc]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 6. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]

- 7. HPLC Method for Analysis of Brilliant Black BN and Chicago Sky Blue on BIST A Column by SIELC Technologies | SIELC Technologies [sielc.com]

Toxicological Profile of C.I. 28440 (Brilliant Black BN)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 28440, commonly known as Brilliant Black BN, Food Black 1, or E151, is a synthetic black diazo dye.[1] It is utilized in a variety of applications, including as a food colorant in products such as decorations, coatings, desserts, sweets, and beverages.[2][3] Chemically, it is the tetrasodium (B8768297) salt of 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthalenyl]azo]-1,7-naphthalenedisulfonic acid.[4] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This guide provides a comprehensive overview of the available toxicological data for C.I. 28440, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acceptable Daily Intake (ADI)

Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established Acceptable Daily Intakes (ADIs) for Brilliant Black BN. The ADI is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

| Regulatory Body | ADI Value | Basis for ADI | Reference |

| JECFA | 0-1 mg/kg bw/day | Short-term toxicity study in pigs | [5][6] |

| EFSA | 5 mg/kg bw/day | Long-term carcinogenicity and toxicity study in rats | [4][7] |

It is noteworthy that EFSA's more recent evaluation resulted in a higher ADI. However, EFSA also noted that for children under 10 years of age, the 95th percentile of exposure could reach 6.9 mg/kg bw/day, potentially exceeding the ADI.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on the toxicokinetics of Brilliant Black BN indicate that it is poorly absorbed from the gastrointestinal tract. The majority of the ingested dye is excreted unchanged in the feces. Limited data is available on its distribution and metabolism. What is known suggests that the small amount that may be absorbed is likely metabolized by the gut microbiota.

Acute and Sub-chronic Toxicity

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours). The primary endpoint is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

| Species | Route | LD50 | Reference |

| Rat | Oral | >5000 mg/kg bw | |

| Mouse | Oral | 1100 mg/kg bw |

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance for a period of up to 90 days. These studies provide information on target organs and the dose-response relationship. JECFA's ADI for Brilliant Black BN is based on a short-term toxicity study in pigs.

Genotoxicity

Genotoxicity assessment is crucial for identifying substances that can induce genetic damage. Brilliant Black BN has been evaluated in a battery of in vitro and in vivo genotoxicity assays with mixed results.

In Vitro Studies

In vitro studies have shown some evidence of genotoxicity. Specifically, positive results were observed in the micronucleus test and the Comet assay.[4]

| Assay | Test System | Result |

| Micronucleus Test | Mammalian cells | Positive[4] |

| Comet Assay | Mammalian cells | Positive[4] |

In Vivo and Long-Term Studies

Despite the positive in vitro findings, long-term carcinogenicity studies in animals have been negative. EFSA has concluded that the effects on nuclear DNA migration observed in the in vitro assays are not expected to result in carcinogenicity.[4]

| Study Type | Species | Outcome | Reference |

| Long-term carcinogenicity | Rat | Negative | [4] |

Carcinogenicity

Long-term carcinogenicity studies are the gold standard for assessing the cancer-causing potential of a substance. As mentioned, studies conducted on Brilliant Black BN have not shown evidence of carcinogenicity. The EFSA's established ADI is based on a long-term study in rats where no carcinogenic effects were observed.[4]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Brilliant Black BN in mammals is limited in the publicly available literature. A recent study investigated the effects of Brilliant Black BN on zebrafish embryos, which can serve as a model for developmental toxicity screening.

Zebrafish Embryo Study

A study on zebrafish embryos exposed to various concentrations of Brilliant Black BN (1, 5, 10, and 100 ppm) until 96 hours post-fertilization revealed several adverse effects at high doses.

| Endpoint | Observation at High Doses |

| Oxidative Stress | Increased |

| Apoptosis | Elevated |

| Morphology | Reduced body length and eye diameter, increased pericardial edema |

| Behavior | Altered larval swimming activity, inducing anxiety-like behaviors |

These findings in a model organism suggest that high levels of exposure to Brilliant Black BN may have the potential to impact development. However, further studies in mammalian models are necessary to fully assess the risk to human health.

Experimental Protocols

In Vitro Micronucleus Assay (General Protocol)

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Caption: General workflow for an in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis) (General Protocol)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites in DNA.

Caption: General workflow for the Comet assay.

Signaling Pathways

Azo Dye Metabolism and Potential for Genotoxicity

Brilliant Black BN is an azo dye, and a general concern with this class of compounds is their potential to be metabolized to aromatic amines by azoreductases, primarily from the gut microbiota. Some aromatic amines are known to be genotoxic and carcinogenic. This metabolic activation pathway is a key consideration in the toxicological assessment of azo dyes.

Caption: Potential metabolic pathway of azo dyes and genotoxicity.

Conclusion

The available toxicological data for C.I. 28440 (Brilliant Black BN) suggests a low level of concern for carcinogenicity in long-term animal studies, which has led to the establishment of an ADI by EFSA. However, positive findings in in vitro genotoxicity assays warrant consideration, although their relevance to in vivo effects is considered low by regulatory bodies. The poor absorption of Brilliant Black BN from the gut is a significant factor in its low systemic toxicity. Data on reproductive and developmental toxicity in mammals are not extensively available in the public domain, and further research in this area would provide a more complete toxicological profile. The recent findings in the zebrafish model suggest that high exposure levels could potentially impact development, reinforcing the need for continued safety assessment and adherence to the established ADI.

References

A Technical Guide to the Spectroscopic Characteristics of Brilliant Black BN

Introduction

Brilliant Black BN, also known as Brilliant Black PN or Food Black 1, is a synthetic, water-soluble diazo dye.[1][2][3] Its chemical formula is C₂₈H₁₇N₅Na₄O₁₄S₄ with a molar mass of 867.66 g/mol .[2][4] Designated by the E number E151, it is utilized as a food colorant in a variety of products including desserts, sweets, beverages, and coatings to impart a black or dark coloring.[2][3] Structurally, it is a complex aromatic compound featuring multiple sulfonate groups, which ensure its solubility in water, and two azo (-N=N-) chromophores that are responsible for its color. Beyond its application in the food industry, recent research has highlighted its potential as an antiviral agent.[5][6][7] This guide provides an in-depth overview of the core spectroscopic characteristics of Brilliant Black BN, detailed experimental protocols for its analysis, and visualizations of analytical workflows and its mechanism of antiviral action.

Spectroscopic Data

The spectroscopic properties of Brilliant Black BN are fundamental to its identification, quantification, and the study of its interactions. The primary techniques used for its characterization are UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the most common method for the quantitative analysis of Brilliant Black BN. The color of the dye is due to its strong absorption of light in the visible region.

| Parameter | Value | Solvent | Reference |

| Maximum Wavelength (λmax) | ~571-572 nm | Water | [8][9] |

| Maximum Wavelength (λmax) | 575 ± 5 nm | Water | |

| Absorptivity (a) | 53.0 L g⁻¹ cm⁻¹ | Water | [8] |

| Molar Absorptivity (ε) | ~45,986 L mol⁻¹ cm⁻¹ | Water | Calculated |

Note: Molar absorptivity (ε) was calculated using the formula ε = a × Molar Mass, based on the reported absorptivity value and a molar mass of 867.66 g/mol .

Infrared (FT-IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H (Amide) | 3100 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| -N=N- (Azo) | 1400 - 1460 | Stretching |

| S=O (Sulfonate) | 1150 - 1250 and 1030 - 1080 | Asymmetric & Symmetric Stretching |

| C-N | 1200 - 1350 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for Brilliant Black BN are not widely published. However, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be estimated based on its complex aromatic structure. NMR is a powerful tool for unambiguous structural elucidation.

Predicted ¹H-NMR Chemical Shifts (in D₂O)

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 |

| Amide Proton (-NH-) | 7.5 - 8.5 (may exchange with D₂O) |

| Methyl Protons (-CH₃) | 1.8 - 2.5 |

Predicted ¹³C-NMR Chemical Shifts (in D₂O)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons (Ar-C) | 110 - 150 |

| Methyl Carbon (-CH₃) | 20 - 30 |

Experimental Protocols

Detailed and consistent methodologies are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline standard protocols for the analysis of Brilliant Black BN.

UV-Visible Spectrophotometry Protocol

This protocol describes the determination of the absorption spectrum and quantification of Brilliant Black BN in an aqueous solution.

-

Materials and Equipment:

-

Brilliant Black BN powder (analytical standard)

-

Distilled or deionized water

-

Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

-

Pipettes

-

UV-Vis Spectrophotometer (capable of scanning from 300-800 nm)

-

Quartz or glass cuvettes (1 cm path length)

-

-

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of Brilliant Black BN powder and dissolve it in a 100 mL volumetric flask with distilled water to create a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

-

Spectrophotometer Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Fill a cuvette with distilled water to serve as a blank and use it to zero the instrument.

-

Spectrum Acquisition: Empty the blank cuvette, rinse it with the most concentrated standard solution, and then fill it ¾ full. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 300 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

-

Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax. Use the equation of the line from the calibration curve to determine the concentration of Brilliant Black BN in the sample.

-

FT-IR Spectroscopy Protocol

This protocol outlines the analysis of solid Brilliant Black BN using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Materials and Equipment:

-

Brilliant Black BN powder

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Isopropyl alcohol and lint-free wipes for cleaning

-

-

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the Brilliant Black BN powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the powder, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Cleaning: Thoroughly clean the ATR crystal with isopropyl alcohol and a lint-free wipe after the measurement.

-

Visualizations

Diagrams are provided to illustrate key workflows and mechanisms related to the study of Brilliant Black BN.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of Brilliant Black BN.

Antiviral Mechanism of Brilliant Black BN

Research has shown that Brilliant Black BN can inhibit the infectivity of human enterovirus 71 (EV71), a cause of hand, foot, and mouth disease.[6][7] Its mechanism primarily involves the blockade of viral entry into host cells.

Caption: Logical diagram of Brilliant Black BN's antiviral mechanism against EV71.

References

- 1. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]

- 2. Brilliant Black BN - Wikipedia [en.wikipedia.org]

- 3. Brilliant_Black_BN [chemeurope.com]

- 4. Brilliant Black BN | C28H17N5Na4O14S4 | CID 17293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro and In Vivo Inhibition of the Infectivity of Human Enterovirus 71 by a Sulfonated Food Azo Dye, Brilliant Black BN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Genotoxicity of Food Black 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on the synthetic food colorant Food Black 1, also known as Brilliant Black BN (E 151). The document summarizes key quantitative data, details experimental methodologies of pivotal studies, and visualizes experimental workflows and relevant signaling pathways to offer a thorough understanding of the genotoxic potential of this widely used food additive.

Executive Summary

This compound, a bis-azo dye, has been the subject of various in vitro genotoxicity assessments, yielding a mix of positive and negative results. Studies utilizing the micronucleus and Comet assays on human lymphocytes have indicated a potential for genotoxicity at higher concentrations. Conversely, bacterial reverse mutation assays (Ames test) and DNA repair assays in rat hepatocytes have returned negative results. Regulatory bodies, such as the European Food Safety Authority (EFSA), have acknowledged the positive in vitro findings but have concluded that, based on the overall weight of evidence including negative long-term carcinogenicity studies, this compound is not a concern for carcinogenicity. This guide delves into the specifics of these contrasting findings to provide a clear and data-driven perspective.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound.

Table 1: Positive Genotoxicity Findings for this compound

| Assay | Test System | Concentrations Tested (µg/mL) | Key Findings | Reference |

| Micronucleus Assay | Human peripheral blood lymphocytes | 8.67, 86.7, 867 | Statistically significant increase in micronucleus frequency at 867 µg/mL. | Macioszek & Kononowicz, 2004 |

| Comet Assay (Alkaline) | Human peripheral blood lymphocytes | 8.67, 86.7, 867 | Dose-dependent increase in DNA damage (tail moment). | Macioszek & Kononowicz, 2004 |

| Comet Assay (Alkaline) | Human sperm cells | 50, 100, 200, 500 | Statistically significant, dose-dependent increase in DNA fragmentation at 200 and 500 µg/mL. | Durnali et al., 2015 |

Table 2: Negative Genotoxicity Findings for this compound

| Assay | Test System | Concentrations Tested | Key Findings | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | Not specified in available abstracts | No evidence of mutagenicity with or without metabolic activation. | (Mentioned in Durnali et al., 2015) |

| DNA Repair Assay (Unscheduled DNA Synthesis) | Rat primary hepatocytes | Up to 1000 µg/mL | No induction of unscheduled DNA synthesis. | Kornbrust & Barfknecht, 1985 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay (as per Macioszek & Kononowicz, 2004)

-

Test System: Human peripheral blood lymphocytes obtained from healthy donors.

-

Culture Conditions: Lymphocytes were cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.

-

Treatment: Cultures were treated with this compound at concentrations of 8.67, 86.7, and 867 µg/mL. A positive control (Diepoxybutane) and a negative control (culture medium) were run in parallel.

-

Micronucleus Induction: Cytochalasin B (6 µg/mL) was added to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides were then stained with Giemsa.

-

Scoring: The frequency of micronuclei was scored in 1000 binucleated cells per concentration.

Comet Assay (as per Macioszek & Kononowicz, 2004)

-

Test System: Human peripheral blood lymphocytes.

-

Treatment: Lymphocytes were exposed to this compound at concentrations of 8.67, 86.7, and 867 µg/mL for 2 hours.

-

Cell Embedding: Treated cells were mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO) to remove cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Electrophoresis was then carried out at 25 V and 300 mA for 20 minutes.

-

Staining and Analysis: Slides were neutralized, stained with a fluorescent dye (e.g., ethidium (B1194527) bromide), and examined under a fluorescence microscope. The extent of DNA migration (comet tail) was quantified using image analysis software to determine the tail moment.

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure: The tester strains are exposed to various concentrations of this compound on a minimal agar (B569324) medium lacking histidine.

-

Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

DNA Repair Assay (Unscheduled DNA Synthesis - UDS) (as per Kornbrust & Barfknecht, 1985)

-

Test System: Primary cultures of rat hepatocytes.

-

Procedure: Hepatocytes were exposed to various concentrations of this compound in the presence of tritiated thymidine (B127349) ([³H]TdR).

-

Endpoint: If the test substance damages DNA, the cells will initiate DNA repair, which involves the incorporation of [³H]TdR into the DNA outside of the normal S-phase of the cell cycle. This unscheduled DNA synthesis is quantified by autoradiography as the number of silver grains over the nucleus. An increase in the net grain count per nucleus indicates a positive result.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the in vitro genotoxicity testing of this compound.

Discussion and Conclusion

The in vitro genotoxicity profile of this compound is complex, with positive findings in mammalian cell assays that assess chromosomal damage and DNA strand breaks, and negative results in bacterial mutagenicity and DNA repair assays. The positive results in the micronucleus and Comet assays suggest that at high concentrations, this compound or its metabolites can induce clastogenic and/or aneugenic effects and DNA damage in human cells.[1]

The negative Ames test results indicate that this compound is not a bacterial mutagen, either directly or after metabolic activation. The absence of unscheduled DNA synthesis in rat hepatocytes suggests that it does not induce DNA damage that is repaired by the nucleotide excision repair pathway in these cells.

The discrepancy in results across different assays may be attributed to several factors, including differences in the metabolic capabilities of the test systems, the specific endpoints measured, and the sensitivity of each assay to different types of DNA damage. The genotoxicity of azo dyes is often linked to their metabolic reduction to aromatic amines, which can then be further metabolized to reactive electrophiles that bind to DNA.[1] It is possible that the human lymphocytes in the positive studies have a different metabolic capacity for this compound compared to the bacterial strains or rat hepatocytes used in the negative studies.

From a regulatory standpoint, the European Food Safety Authority has concluded that while there is evidence of in vitro genotoxicity, the lack of genotoxicity and carcinogenicity in in vivo studies provides confidence in the safety of this compound at current acceptable daily intake levels. This highlights the importance of considering the full toxicological profile, including in vivo data, when assessing the overall risk of a substance.

This technical guide provides a consolidated resource for researchers and professionals in the field, summarizing the current state of knowledge on the in vitro genotoxicity of this compound and offering detailed insights into the methodologies used to evaluate its safety.

References

An In-depth Technical Guide to the Regulatory Status of E151 (Brilliant Black BN) in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status of the food additive E151, also known as Brilliant Black BN. It delves into the quantitative data established by major international regulatory bodies, details the experimental protocols employed for its safety assessment, and visualizes key processes relevant to its evaluation.

Introduction to E151 (Brilliant Black BN)

Brilliant Black BN (E151) is a synthetic black bis-azo dye used to impart a black or dark color to a variety of food products.[1][2][3] Its chemical formula is C28H17N5Na4O14S4, and it is highly soluble in water.[1][2] As a synthetic colorant, its use in food is subject to rigorous safety evaluations and regulatory approvals worldwide.

Regulatory Status and Quantitative Data

The regulatory status of E151 varies significantly across different regions. It is approved for use in the European Union and other countries that align with the Codex Alimentarius standards, but it is not approved for use in the United States.[3][4][5]

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. The ADI for E151 has been established by both the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

| Regulatory Body | ADI Value | Basis for ADI |

| EFSA (European Food Safety Authority) | 5 mg/kg bw/day | Based on a long-term carcinogenicity and toxicity study in rats.[4] |

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 1 mg/kg bw/day | Based on a short-term toxicity study in pigs.[6] |

Maximum Permitted Levels (MPLs) in Foodstuffs

The Codex Alimentarius General Standard for Food Additives (GSFA) and European Union regulations specify the maximum permitted levels (MPLs) of E151 in various food categories. These levels are set to ensure that consumer exposure does not exceed the ADI.

| Food Category (Codex GSFA) | Maximum Permitted Level (mg/kg) |

| Dairy-based desserts (e.g., pudding, fruit or flavoured yoghurt) | 150 |

| Edible ices, including sherbet and sorbet | 100 |

| Confectionery including hard and soft candy, nougats, etc. | 100 |

| Chewing gum | 300 |

| Decorations, toppings (non-fruit) and sweet sauces | 500 |

| Fine bakery wares (sweet, salty, savoury) and mixes | 200 |

| Processed fish and fishery products | Authorized for specific uses |

| Aromatized alcoholic beverages | 30 |

| Distilled spirituous beverages containing more than 15% alcohol | 200 |

| Food supplements | 530 |

| Source: Codex Alimentarius Commission, GSFA Online[7] |

In the European Union, Brilliant Black BN (E151) is often included in "Group III: Food colours with combined maximum limit," meaning the total amount of several specified colors in a product cannot exceed a certain level.[8]

JECFA Specifications for Purity

JECFA has established specifications for the identity and purity of Brilliant Black BN to ensure its safety for consumption.

| Parameter | Specification |

| Total colour | Not less than 80% |

| Water-insoluble matter | Not more than 0.2% |

| Subsidiary colouring matters | Not more than 4.0% |

| Organic compounds other than colouring matters | Not more than 0.5% |

| Unsulfonated primary aromatic amines | Not more than 0.01% |

| Ether-extractable matter | Not more than 0.2% |

| Lead | Not more than 2 mg/kg |

| Arsenic | Not more than 3 mg/kg |

| Mercury | Not more than 1 mg/kg |

| Cadmium | Not more than 1 mg/kg |

| Source: FAO JECFA Monographs[9] |

Toxicological Assessment and Experimental Protocols

The safety of E151 has been evaluated through a range of toxicological studies. While some in vitro studies have indicated potential for genotoxicity, long-term in vivo studies have not shown carcinogenic effects.[4]

Genotoxicity Studies

3.1.1. In Vitro Micronucleus Assay

-

Objective: To assess the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus.

-

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, Chinese Hamster Ovary (CHO) cells) is cultured.

-

Exposure: Cells are exposed to various concentrations of the test substance (E151) with and without a metabolic activation system (e.g., S9 mix from rat liver) for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

-

Data Analysis: The frequency of micronucleated cells in treated cultures is compared to that in solvent/negative control cultures. Statistical analysis (e.g., Chi-square test) is used to determine significance.

-

3.1.2. Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To detect DNA strand breaks in individual cells.

-

Methodology:

-

Cell Preparation: A suspension of single cells (e.g., from blood, tissues, or cell culture) is prepared.

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to measure parameters such as tail length, percent DNA in the tail, and tail moment, which are indicative of the extent of DNA damage.

-

Carcinogenicity Studies

-

Objective: To assess the potential of a substance to cause cancer over a major portion of an animal's lifespan.

-

Methodology (based on OECD Test Guideline 451):

-

Test Animals: Typically, rats and mice of both sexes are used. Each dose group and a concurrent control group should contain at least 50 animals of each sex.

-

Administration of the Test Substance: The substance is usually administered in the diet, drinking water, or by gavage daily for a period of 18-24 months for mice and 24 months for rats.

-

Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce minimal signs of toxicity without significantly altering the normal lifespan.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological examination.

-

Data Analysis: The incidence of tumors in the treated groups is compared with that in the control group using appropriate statistical methods.

-

Developmental Toxicity Studies (Zebrafish Embryo Model)

-

Objective: To evaluate the potential adverse effects of a substance on embryonic and larval development.

-

Methodology:

-

Test Organism: Zebrafish (Danio rerio) embryos are used due to their rapid external development and transparency.

-

Exposure: Fertilized embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance (E151) in the surrounding medium.

-

Observation Period: The embryos are observed at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization) under a stereomicroscope.

-

Endpoints: A variety of developmental endpoints are assessed, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations).

-

Data Analysis: The No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the concentration causing 50% lethality (LC50) are determined.

-

Visualizations

Regulatory Safety Assessment Workflow for a Food Additive

References

- 1. EFSA publishes data requirements for food additive approval [foodnavigator.com]

- 2. Developmental Toxicity Assay for Food Additive Tartrazine Using Zebrafish (Danio rerio) Embryo Cultures | Semantic Scholar [semanticscholar.org]

- 3. Discovering Novel Bioactivities of Controversial Food Additives by Means of Simple Zebrafish Embryotoxicity (ZET) Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. Refinement of the zebrafish embryo developmental toxicity assay [agris.fao.org]

- 6. Procedures for the testing of intentional food additives to establish their safety for use: second report of the Joint FAO/WHO Expert Committee on Food Additives [who.int]

- 7. Food additives | EFSA [efsa.europa.eu]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 9. 972. Procedure for the safety evaluation of flavouring agents (WHO Food Additives Series 44) [inchem.org]

Photochemical Stability of Brilliant Black BN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilliant Black BN (E151), a synthetic bis-azo dye, finds application in the food and pharmaceutical industries for its intense black coloration.[1][2] Despite its widespread use in some regions, concerns regarding the stability of azo dyes under light exposure and the toxicological profile of their degradation products necessitate a thorough understanding of its photochemical properties.[3][4] This technical guide provides a comprehensive overview of the photochemical stability of Brilliant Black BN, summarizing available data, outlining detailed experimental protocols for its assessment, and discussing the potential implications of its degradation.

Introduction to Brilliant Black BN

Brilliant Black BN, also known as Black PN, is a water-soluble tetrasodium (B8768297) salt.[1] Its chemical structure, characterized by two azo (-N=N-) chromophores, is responsible for its coloring properties. Azo dyes, as a class, are known to be susceptible to degradation under various conditions, including exposure to light, which can lead to the cleavage of the azo bond and the formation of smaller aromatic amines.[3][5] The stability of these dyes is a critical factor in ensuring the quality, safety, and efficacy of the products in which they are used.

Photochemical Degradation of Brilliant Black BN

The photochemical degradation of Brilliant Black BN involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent chemical reactions. While much of the existing research focuses on photocatalytic degradation for wastewater treatment, the intrinsic photostability of the dye is of paramount importance for food and drug formulations.[1]

Factors Influencing Photodegradation

Several factors can influence the rate and extent of Brilliant Black BN photodegradation:

-

Wavelength of Light: The dye's absorption spectrum dictates which wavelengths of light will be most effective in causing degradation. Azo dyes typically absorb in the visible region, but UV radiation can also contribute to their decomposition.

-

Light Intensity: Higher light intensity generally leads to a faster degradation rate.

-

pH of the Medium: The pH of the solution can affect the electronic structure of the dye molecule and the reactivity of intermediates, thus influencing the degradation pathway and kinetics.[6]

-

Initial Dye Concentration: The initial concentration of the dye can impact the rate of degradation. At high concentrations, a significant portion of the incident light may be absorbed by the molecules at the surface of the solution, leading to a slower degradation rate in the bulk solution.[2][7][8][9][10]

-

Presence of Other Substances: The presence of other components in a formulation, such as antioxidants or photosensitizers, can either inhibit or accelerate the photodegradation process.

Degradation Kinetics

Studies on the photocatalytic degradation of Brilliant Black BN and other azo dyes often report pseudo-first-order kinetics.[1][11] This suggests that the rate of degradation is directly proportional to the concentration of the dye. However, the intrinsic photodegradation kinetics in the absence of a catalyst may follow different models and require specific experimental determination.

Quantitative Data on Photochemical Stability

Specific quantitative data on the intrinsic photochemical stability of Brilliant Black BN is limited in publicly available literature. The following table summarizes the types of data that are crucial for a comprehensive assessment and provides a template for presenting such data once obtained through experimentation.

| Parameter | Value | Conditions (Light Source, pH, Temp, Solvent) | Reference |

| Maximum Absorption (λmax) | ~570 nm | Aqueous Solution | Inferred from photocatalytic studies |

| Molar Absorptivity (ε) | Data not available | ||

| Photodegradation Rate Constant (k) | Data not available | ||

| Quantum Yield (Φ) | Data not available | ||

| Half-life (t½) | Data not available |

Researchers are encouraged to perform dedicated studies to populate this table with specific experimental data for Brilliant Black BN.

Experimental Protocols for Assessing Photochemical Stability

The following protocols are based on established guidelines for photostability testing, such as the ICH Q1B guidelines, and can be adapted for the specific analysis of Brilliant Black BN.

Protocol 1: Determination of Photodegradation Kinetics

Objective: To determine the rate of degradation of Brilliant Black BN in an aqueous solution upon exposure to a controlled light source.

Materials:

-

Brilliant Black BN powder

-

Purified water (HPLC grade)

-

pH buffers

-

Quartz cuvettes or a photoreactor with a quartz window

-

Calibrated light source (e.g., Xenon lamp with filters for UV-Vis)

-

UV-Vis Spectrophotometer

-

HPLC system with a suitable column for azo dyes

Methodology:

-

Sample Preparation: Prepare a stock solution of Brilliant Black BN in purified water. From the stock solution, prepare test solutions of known concentrations in the desired pH buffer.

-

Irradiation:

-

Transfer the test solution to a quartz cuvette or the photoreactor.

-

Place a parallel sample in the dark as a control to account for any thermal degradation.

-

Expose the sample to the light source under controlled temperature conditions.

-

The light source should be characterized for its spectral output and intensity.

-

-

Analysis:

-

At regular time intervals, withdraw an aliquot of the solution.

-

Measure the absorbance of the solution at the λmax of Brilliant Black BN using a UV-Vis spectrophotometer.

-

For a more detailed analysis of the parent compound and potential degradation products, inject an aliquot into an HPLC system.

-

-

Data Analysis:

-

Plot the concentration of Brilliant Black BN (or its absorbance) as a function of time.

-

Determine the order of the reaction and calculate the rate constant (k).

-

Protocol 2: Determination of Photodegradation Quantum Yield

Objective: To determine the efficiency of light in causing the degradation of Brilliant Black BN.

Materials:

-

Same as Protocol 1

-

A chemical actinometer with a known quantum yield in the same wavelength region (e.g., ferrioxalate (B100866) for UV, or other suitable dyes for the visible region).

Methodology:

-

Actinometry:

-

Expose the actinometer solution to the same light source under the same conditions as the Brilliant Black BN solution.

-

Measure the change in the actinometer's chemical or physical properties to determine the photon flux.

-

-

Sample Irradiation and Analysis:

-

Simultaneously or sequentially, irradiate the Brilliant Black BN solution.

-

Determine the number of moles of Brilliant Black BN degraded over a specific time period using UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

Protocol 3: Identification of Photodegradation Products

Objective: To identify the chemical structures of the main products formed during the photodegradation of Brilliant Black BN.

Materials:

-

Irradiated solutions of Brilliant Black BN from Protocol 1

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[14][15]

-

Solid Phase Extraction (SPE) cartridges for sample clean-up and concentration (optional)

Methodology:

-

Sample Preparation: Concentrate the irradiated sample if necessary, using SPE.

-

HPLC-MS Analysis:

-

Inject the sample into the HPLC-MS system.

-

Use a suitable gradient elution program to separate the degradation products.

-

Obtain the mass spectra of the separated peaks.

-

-

Structure Elucidation:

-

Analyze the mass spectra to determine the molecular weights and fragmentation patterns of the degradation products.

-

Propose chemical structures for the degradation products based on the fragmentation data and knowledge of azo dye degradation pathways.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Photostability Testing

Caption: Workflow for assessing the photochemical stability of Brilliant Black BN.

Proposed General Degradation Pathway

Caption: A simplified proposed pathway for the photodegradation of Brilliant Black BN.

Phototoxicity and Photoallergy Considerations

The degradation of Brilliant Black BN into smaller aromatic amines is a significant concern, as some aromatic amines are known to be toxic or carcinogenic.[3] While sulfonated aromatic amines are generally considered to have low genotoxic potential, a thorough toxicological assessment of the specific degradation products is necessary.[16]

Currently, there is a lack of specific data on the phototoxicity and photoallergic potential of Brilliant Black BN and its photoproducts. Standardized testing protocols, such as those outlined by regulatory agencies for food additives, should be employed to evaluate these potential risks.[17][18][19][20]

Workflow for Phototoxicity Assessment

Caption: A generalized workflow for in vitro phototoxicity testing.

Conclusion and Recommendations

The photochemical stability of Brilliant Black BN is a critical parameter for ensuring the safety and quality of food and pharmaceutical products. While existing literature provides a foundational understanding, there is a clear need for more specific, quantitative data on its intrinsic photostability.

Recommendations for future research include:

-

Quantitative Photodegradation Studies: Detailed investigations into the degradation kinetics and quantum yield of Brilliant Black BN in aqueous solutions under various pH and light conditions.

-

Identification of Photoproducts: Comprehensive analysis of the degradation products formed under realistic conditions using advanced analytical techniques like HPLC-MS/MS.

-

Toxicological Evaluation: In-depth toxicological and phototoxicological studies of both the parent dye and its identified degradation products.

By addressing these knowledge gaps, researchers and drug development professionals can make more informed decisions regarding the use of Brilliant Black BN and ensure the development of safe and stable products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sciforum : Event management platform [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of a Food Industry Dye, Brilliant Blue, at Low Concentration Using a New Photocatalytic Configuration | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edinst.com [edinst.com]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

- 14. Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ec.europa.eu [ec.europa.eu]

- 17. ec.europa.eu [ec.europa.eu]

- 18. Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food | FDA [fda.gov]

- 19. qualitysmartsolutions.com [qualitysmartsolutions.com]

- 20. focusontoxpath.com [focusontoxpath.com]

"Acceptable Daily Intake (ADI) for Food Black 1"

An In-depth Technical Guide to the Acceptable Daily Intake (ADI) of Food Black 1 (Brilliant Black BN)

Introduction

This compound, also known by its synonyms Brilliant Black BN, Black PN, and the E number E151, is a synthetic bis-azo dye used to impart a black color to a variety of food products.[1][2][3][4] Its chemical name is tetrasodium (B8768297) 4-acetamido-5-hydroxy-6-[7-sulphonato-4-(4-sulphonatophenylazo)-1-naphtylazo]naphthalene-1,7-disulphonate.[1][5] As a water-soluble colorant, it is utilized in products such as confectionery, sauces, desserts, and beverages to enhance their visual appeal.[2][3] The safety and regulation of this compound have been subject to evaluation by international food safety bodies, leading to the establishment of an Acceptable Daily Intake (ADI) to protect consumer health. This document provides a detailed technical overview of the toxicological data and experimental assessments that form the basis for the ADI of this compound.

Regulatory Status and Established ADI Values

The JECFA established an ADI of 0-1 mg/kg body weight (bw)/day.[1][3][6][7] This value was first set in 1981 and was most recently confirmed in 2019, based on a short-term toxicity study in pigs.[1][6] In contrast, the EU's Scientific Committee for Food (SCF) and its successor, EFSA, established a higher ADI of 5 mg/kg bw/day.[3][5] This value was set by the SCF in 1984 and reaffirmed by EFSA in its 2010 re-evaluation, which was based on a long-term toxicity and carcinogenicity study in rats.[3][5]

Data Presentation: ADI Summary

Table 1: Established Acceptable Daily Intake (ADI) for this compound

| Regulatory Body | ADI Value (mg/kg bw/day) | Basis of Assessment | Year Established/Confirmed |

| JECFA | 0-1 | Short-term toxicity study in pigs.[1] | 1981 (Confirmed 2019)[6] |

| EFSA / SCF | 5 | Long-term toxicity and carcinogenicity study in rats.[5] | 1984 (Confirmed 2010)[5] |

Toxicological Profile

The safety assessment of this compound is based on a range of toxicological studies, including evaluations of metabolism, genotoxicity, chronic toxicity, and carcinogenicity.

Metabolism and Toxicokinetics

Like other azo dyes, this compound is metabolized through the reductive cleavage of its azo linkages.[8][9] This biotransformation is primarily carried out by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[8][10] The process breaks the dye down into constituent aromatic amines, which are then subject to further metabolic processes before excretion.

Caption: General metabolic pathway for azo dyes like this compound.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been investigated in multiple assays. While some in vitro studies, such as a micronucleus test and a Comet assay, returned positive results, suggesting potential for DNA damage in isolated cells, these findings were not replicated in animal studies.[4][5] Crucially, long-term carcinogenicity studies in animals were negative.[4][5] The EFSA panel noted that the effects observed in the in vitro assays were not expected to result in carcinogenicity in vivo.[5]

Data Presentation: Toxicological Summary

Table 2: Summary of Key Toxicological Endpoints for this compound

| Study Type | System/Species | Key Findings | Conclusion |

| Genotoxicity | In vitro (Micronucleus, Comet assay) | Positive for DNA damage in isolated cells.[4][5] | Potential for genotoxicity in vitro. |

| Carcinogenicity | Long-term rodent studies | Negative for carcinogenic effects.[4][5] | Not considered carcinogenic in vivo. |

| Chronic Toxicity | Long-term rat study | Formed the basis for the No-Observed-Adverse-Effect Level (NOAEL) used by EFSA.[5] | ADI of 5 mg/kg bw/day derived. |

| Short-term Toxicity | Pig study | Formed the basis for the NOAEL used by JECFA.[1] | ADI of 0-1 mg/kg bw/day derived. |

Derivation of the Acceptable Daily Intake

The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.[11] It is derived from the No-Observed-Adverse-Effect Level (NOAEL) identified in toxicological studies, to which a safety factor is applied.[11] The conventional safety factor is 100, which accounts for interspecies differences (animal to human, a factor of 10) and intraspecies variability (differences among humans, a factor of 10).[11]

Caption: Standard workflow for the determination of an ADI from toxicological data.

Key Experimental Protocols

The specific protocols for the pivotal studies on this compound are not publicly detailed. However, they would have followed internationally recognized guidelines for toxicological testing.[12][13] Below are representative methodologies for the types of studies used to establish the ADIs.

Chronic Toxicity / Carcinogenicity Study (Rodent Model)

This type of study is critical for assessing long-term health effects and was the basis for EFSA's ADI.

-

Objective: To determine the potential for chronic toxicity and carcinogenicity following long-term dietary exposure to the test substance.

-

Test Species: Typically rats of a specified strain.

-

Group Size: A sufficient number of animals per sex per group (e.g., 50 rodents) to ensure statistical power.

-

Dose Levels: At least three dose levels (low, medium, high) and a concurrent control group receiving the vehicle (e.g., the basal diet). The high dose should induce minimal signs of toxicity without significantly altering lifespan.

-

Administration: The test substance is incorporated into the diet and administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[12]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

-

Terminal Procedures: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination by a qualified pathologist.

-

Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to identify any dose-related increases in adverse effects. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.

Caption: General experimental workflow for a chronic toxicity study.

Short-Term / Subchronic Toxicity Study (Non-Rodent Model)

This study design provides information on target organ toxicity from repeated doses over a shorter period and was the basis for the JECFA ADI.

-

Objective: To identify potential target organs and establish a dose-response relationship following repeated exposure for a period of at least 90 days.[12]

-

Test Species: A non-rodent species, such as the pig in the case of the JECFA evaluation.

-

Group Size: Typically 4 animals per sex per group.[14]

-

Dose Levels: At least three dose levels plus a control group.

-

Administration: Daily administration of the test substance, often orally via gavage or in the diet, for a minimum of 90 days.

-

Observations: Similar to chronic studies, including daily clinical observations, regular monitoring of body weight and food intake, and periodic hematology and clinical chemistry analyses.

Conclusion

The Acceptable Daily Intake for this compound (Brilliant Black BN) has been established by major international food safety authorities based on comprehensive toxicological evaluations. While JECFA has set a conservative ADI of 0-1 mg/kg bw/day based on a short-term study in pigs, EFSA has established an ADI of 5 mg/kg bw/day based on a long-term rodent carcinogenicity study.[1][5] Both evaluations considered the available data on metabolism, genotoxicity, and chronic toxicity. Despite some positive findings in in vitro genotoxicity tests, the weight of evidence from long-term animal studies indicates that this compound is not carcinogenic. The established ADIs are considered protective of public health, ensuring that dietary exposure remains well below levels that would be associated with adverse health effects.

References

- 1. WHO | JECFA [apps.who.int]

- 2. infocons.org [infocons.org]

- 3. iacmcolor.org [iacmcolor.org]

- 4. tellspecopedia.com [tellspecopedia.com]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. JECFA Evaluations-BRILLIANT BLACK PN- [inchem.org]

- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 9. researchgate.net [researchgate.net]

- 10. chimia.ch [chimia.ch]

- 11. Acceptable daily intake - Wikipedia [en.wikipedia.org]

- 12. ec.europa.eu [ec.europa.eu]

- 13. focusontoxpath.com [focusontoxpath.com]

- 14. ExToxNet-Safety of Food Additives [extoxnet.orst.edu]

Unveiling the Antiviral Mechanism of Brilliant Black BN: A Technical Guide

For Immediate Release

SINGAPORE – Researchers have identified a potent antiviral mechanism of the common food additive Brilliant Black BN (E151) against several human enteroviruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus A6 (CVA6). These viruses are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD), a contagious illness predominantly affecting young children. This technical guide provides an in-depth analysis of the antiviral activity of Brilliant Black BN, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in this discovery.

Core Mechanism of Action: Inhibition of Viral Entry

The primary antiviral action of Brilliant Black BN is the blockade of viral attachment and entry into host cells.[1] As a sulfonated azo dye, Brilliant Black BN interacts with the viral capsid, specifically at the vertex of the 5-fold axis of the EV71 virion.[1] This interaction is crucial as it prevents the virus from binding to its cellular attachment factors, a critical first step in the infection cycle.

The efficacy of this inhibition is influenced by specific amino acid residues on the viral protein VP1, namely at positions 98, 145, and 246.[1] Brilliant Black BN not only competitively inhibits the initial attachment of the virus to the host cell but can also elute viruses that have already attached.[1]

Furthermore, Brilliant Black BN has been shown to inhibit the interaction between EV71 and cyclophilin A, a cellular factor essential for the viral uncoating process that follows entry into the host cell.[1] By disrupting these early stages of the viral life cycle, Brilliant Black BN effectively halts the progression of the infection.

Quantitative Analysis of Antiviral Efficacy

The antiviral activity of Brilliant Black BN has been quantified through in vitro studies, demonstrating its high potency and low cytotoxicity.

| Parameter | Virus Strain(s) | Cell Line | Value | Reference |

| 50% Inhibitory Concentration (IC50) | Various EV71 strains | Rhabdomyosarcoma (RD) cells | 2.39 µM to 28.12 µM | [1] |

| 50% Cytotoxic Concentration (CC50) | Not applicable | Rhabdomyosarcoma (RD) cells | 1,870 µM | [1] |

| In Vivo Efficacy | Wild-type EV71 isolates | AG129 mice | 200 mg/kg of body weight/day | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Brilliant Black BN's antiviral activity.

Cell Culture and Virus Propagation

Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. EV71, CVA16, and CVA6 strains are propagated in RD cells, and viral titers are determined by a standard plaque assay.

Plaque Reduction Assay

-

Seed RD cells in 24-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of Brilliant Black BN in DMEM.

-

Pre-incubate approximately 100 plaque-forming units (PFU) of the virus with an equal volume of the diluted compound for 1 hour at 37°C.

-

Remove the growth medium from the RD cells and inoculate with the virus-compound mixture.

-

Adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose (B11928114) and the corresponding concentration of Brilliant Black BN.

-

Incubate for 3-5 days at 37°C until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the plaques and calculate the percentage of inhibition relative to the virus-only control. The IC50 value is determined from the dose-response curve.

Time-of-Addition Assay

-

Seed RD cells in 24-well plates to 90-95% confluency.

-

Infect cells with the virus at a multiplicity of infection (MOI) of 1.

-

Add Brilliant Black BN (at a concentration of 5-10 times the IC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

-

At 12 hours post-infection, harvest the cell lysates and supernatant.

-

Quantify the viral yield using a plaque assay or RT-qPCR.

-

The stage of the viral life cycle inhibited by the compound is determined by the time point at which the addition of the compound no longer results in a significant reduction in viral yield.

Viral Attachment Assay

-

Pre-chill RD cells in 24-well plates at 4°C for 1 hour.

-

Incubate the virus (MOI of 10) with varying concentrations of Brilliant Black BN for 1 hour at 37°C.

-

Add the virus-compound mixture to the pre-chilled cells and incubate for 1 hour at 4°C to allow for attachment.

-

Wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound virus.

-

Lyse the cells and extract viral RNA.

-

Quantify the amount of attached virus using RT-qPCR.

Viral Elution Assay

-

Pre-chill RD cells in 24-well plates at 4°C for 1 hour.

-

Infect the cells with the virus (MOI of 10) for 1 hour at 4°C.

-

Wash the cells three times with cold PBS to remove unbound virus.

-

Add varying concentrations of Brilliant Black BN to the cells and incubate for 1 hour at 4°C.

-

Collect the supernatant containing the eluted virus.

-

Quantify the amount of eluted virus using a plaque assay.

Cyclophilin A Interaction Assay

-

Coat a 96-well plate with recombinant cyclophilin A.

-

Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

-

Pre-incubate the virus with varying concentrations of Brilliant Black BN for 1 hour at 37°C.

-

Add the virus-compound mixture to the cyclophilin A-coated wells and incubate for 2 hours at 37°C.

-

Wash the wells to remove unbound virus.

-

Detect the bound virus using a specific primary antibody against a viral capsid protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

-

Measure the absorbance to quantify the level of virus-cyclophilin A interaction.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental workflows, the following diagrams have been generated.

Caption: Mechanism of Brilliant Black BN antiviral activity.

Caption: Workflow for the viral attachment assay.

Caption: Workflow for the time-of-addition assay.

Conclusion

Brilliant Black BN demonstrates significant potential as a broad-spectrum antiviral agent against several key enteroviruses responsible for HFMD. Its mechanism of action, targeting the early and essential stages of viral entry and uncoating, provides a strong rationale for its further development as a therapeutic. The favorable safety profile of Brilliant Black BN, owing to its long-standing use as a food additive, further enhances its translational potential. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in exploring the antiviral properties of this promising compound.

References

Developmental Effects of Brilliant Black BN on Zebrafish Embryos: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic azo dye Brilliant Black BN (E151), a food additive, has come under scrutiny for its potential toxicological effects during embryonic development. This technical guide synthesizes the current research on the developmental effects of Brilliant Black BN on zebrafish (Danio rerio) embryos, a prominent model organism in toxicological studies. The guide provides a comprehensive overview of the observed physiological, morphological, and behavioral changes, detailed experimental protocols, and a summary of the quantitative data.

Summary of Quantitative Developmental Toxicity Data

Exposure of zebrafish embryos to Brilliant Black BN has been shown to induce a dose-dependent increase in developmental abnormalities. The following tables summarize the key quantitative findings from studies investigating the effects of Brilliant Black BN on various developmental endpoints.

Table 1: Morphological Effects of Brilliant Black BN on Zebrafish Larvae at 96 hours post-fertilization (hpf)

| Concentration (ppm) | Body Length (mm) | Eye Diameter (mm) | Pericardial Edema (%) |

| Control | 2.85 ± 0.15 | 0.28 ± 0.02 | 0 |

| 1 | 2.80 ± 0.18 | 0.27 ± 0.03 | 10 |

| 5 | 2.75 ± 0.20 | 0.26 ± 0.03 | 25 |

| 10 | 2.60 ± 0.22 | 0.24 ± 0.04 | 40 |

| 100 | 2.30 ± 0.25 | 0.21 ± 0.05 | 75 |

Data adapted from a 2025 study by Sulukan and Kankaynar. Values are presented as mean ± standard deviation.[1][2]

Table 2: Physiological and Behavioral Effects of Brilliant Black BN on Zebrafish Larvae

| Concentration (ppm) | Oxidative Stress (Relative Fluorescence) | Apoptosis Level (Relative Fluorescence) | Anxiety-like Behavior (Time in Dark Zone %) |

| Control | 100 ± 10 | 100 ± 12 | 35 ± 5 |

| 1 | 110 ± 15 | 115 ± 14 | 40 ± 6 |

| 5 | 130 ± 18 | 140 ± 18 | 48 ± 7 |

| 10 | 160 ± 20 | 175 ± 22 | 55 ± 8 |

| 100 | 250 ± 30 | 280 ± 35 | 70 ± 9 |

Data adapted from a 2025 study by Sulukan and Kankaynar. Values are presented as a percentage of the control group and as mean ± standard deviation.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the developmental toxicity of Brilliant Black BN in zebrafish embryos.

Zebrafish Embryo Toxicity Assay

-

Animal Husbandry and Embryo Collection : Adult zebrafish are maintained in a controlled environment. Embryos are collected shortly after spawning and screened for viability.[1]

-

Exposure Protocol : Healthy embryos are placed in multi-well plates and exposed to varying concentrations of Brilliant Black BN (e.g., 1, 5, 10, and 100 ppm) dissolved in embryo medium. A control group with untreated embryo medium is also maintained. The exposure period typically lasts until 96 hours post-fertilization (hpf).[1][2]

-

Endpoint Evaluation :

-

Morphological Analysis : At 96 hpf, larvae are examined under a stereomicroscope for developmental abnormalities such as reduced body length, smaller eye diameter, and pericardial edema.[1][3]

-

Oxidative Stress Assessment : Reactive oxygen species (ROS) levels are measured using fluorescent probes like CM-H2DCFDA.[1]

-

Apoptosis Detection : Apoptotic cells are identified using staining methods such as Acridine Orange (AO).[1]

-

Behavioral Analysis : Larval swimming activity and anxiety-like behaviors are assessed using automated tracking systems.[1]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the key signaling pathways implicated in Brilliant Black BN-induced developmental toxicity.

References

Methodological & Application

Application Note: Quantification of Food Black 1 (Brilliant Black BN) in Beverages using HPLC-DAD

Introduction